N-[1-(3-aminopropyl)-3-methyl-1H-pyrazol-5-yl]acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-aminopropyl)-3-methyl-1H-pyrazol-5-yl]acetamide typically involves the reaction of 3-methyl-1H-pyrazole with 3-aminopropylamine under controlled conditions. The reaction is carried out in the presence of acetic anhydride, which facilitates the formation of the acetamide group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-aminopropyl)-3-methyl-1H-pyrazol-5-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and various alkyl halides.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted pyrazoles with different functional groups.
Scientific Research Applications
N-[1-(3-aminopropyl)-3-methyl-1H-pyrazol-5-yl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(3-aminopropyl)-3-methyl-1H-pyrazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
N-(3-aminopropyl)acetamide: A structurally similar compound with similar functional groups.
N-(3-aminopropyl)methacrylamide: Another related compound with a methacrylamide group instead of an acetamide group.
Uniqueness
N-[1-(3-aminopropyl)-3-methyl-1H-pyrazol-5-yl]acetamide is unique due to its specific pyrazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it particularly useful in proteomics research and other specialized applications .
Properties
Molecular Formula |
C9H16N4O |
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Molecular Weight |
196.25 g/mol |
IUPAC Name |
N-[2-(3-aminopropyl)-5-methylpyrazol-3-yl]acetamide |
InChI |
InChI=1S/C9H16N4O/c1-7-6-9(11-8(2)14)13(12-7)5-3-4-10/h6H,3-5,10H2,1-2H3,(H,11,14) |
InChI Key |
JWZBFDXTQFBTPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C)CCCN |
Origin of Product |
United States |
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